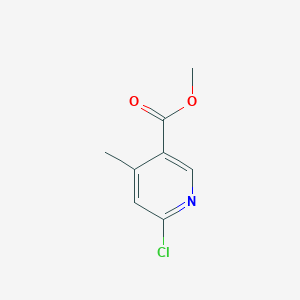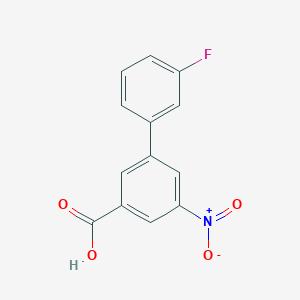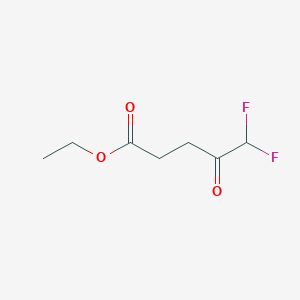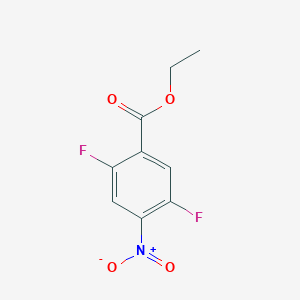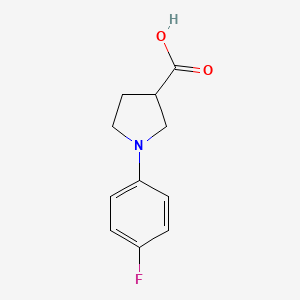
1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 933731-71-6 . Its molecular weight is 209.22 and its IUPAC name is 1-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is 1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : A method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, showing the potential of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives in chemical synthesis (Zhou et al., 2021).
Fluorescent pH Sensor : A study on a heteroatom-containing organic fluorophore demonstrates the application in creating fluorescent pH sensors, highlighting the versatility of compounds like 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid in sensor technology (Yang et al., 2013).
Medicinal Chemistry
Neuraminidase Inhibitors : A potent inhibitor of influenza neuraminidase, which includes a derivative of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, was discovered. This showcases its potential in antiviral drug development (Wang et al., 2001).
CC Chemokine Receptor 1 Antagonists : Research into CCR1 antagonists for treating rheumatoid arthritis used derivatives of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, emphasizing its application in the development of new treatments (Latli et al., 2018).
Other Applications
Antibacterial Agents : The structure-activity relationship of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids highlights their role as potent antibacterial agents (Narita et al., 1986).
Chemosensor for Al(3+) : A pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker, derived from a structure similar to 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, was synthesized as a selective ratiometric and colorimetric chemosensor for Al(3+) (Maity & Govindaraju, 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGOVCVVOBKAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



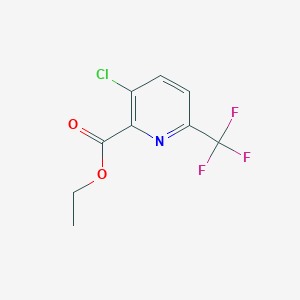

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)
